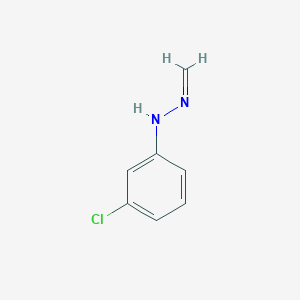

Carbonyl 3-chlorophenylhydrazone

Description

The exact mass of the compound Carbonyl 3-chlorophenylhydrazone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Carbonyl 3-chlorophenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonyl 3-chlorophenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14046-96-9 |

|---|---|

Molecular Formula |

C7H7ClN2 |

Molecular Weight |

154.6 g/mol |

IUPAC Name |

3-chloro-N-(methylideneamino)aniline |

InChI |

InChI=1S/C7H7ClN2/c1-9-10-7-4-2-3-6(8)5-7/h2-5,10H,1H2 |

InChI Key |

JFRBRYMGEMNVME-UHFFFAOYSA-N |

SMILES |

C=NNC1=CC(=CC=C1)Cl |

Canonical SMILES |

C=NNC1=CC(=CC=C1)Cl |

Other CAS No. |

14046-96-9 |

Synonyms |

carbonyl 3-chlorophenylhydrazone carbonyl cyanide 3-chlorophenylhydrazone carbonyl m-chlorophenylhydrazone CCPHO m-ClCP |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Effect of Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) on Mitochondrial Membrane Potential

[1]

Executive Summary

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a potent, lipophilic protonophore widely utilized in bioenergetics and drug discovery to chemically uncouple oxidative phosphorylation.[1] By selectively increasing the proton permeability of the inner mitochondrial membrane (IMM), CCCP dissipates the electrochemical gradient (

This guide serves as a definitive technical resource for researchers utilizing CCCP. It moves beyond basic definitions to cover precise mechanistic actions, optimized experimental protocols for flow cytometry and live-cell imaging, and critical troubleshooting frameworks regarding serum-binding artifacts and cytotoxicity.

Part 1: Mechanistic Deep Dive

The Physics of Uncoupling

Mitochondria generate ATP by establishing a proton motive force (PMF) across the IMM. The electron transport chain (ETC) pumps protons (

CCCP acts as a proton shuttle . It exists in equilibrium between its anionic form (

-

Entry : The lipophilic

anion is attracted to the positively charged intermembrane space. -

Protonation : It accepts a proton (

) from the high-concentration environment of the intermembrane space, becoming neutral ( -

Translocation : The neutral

diffuses rapidly across the lipid bilayer into the matrix. -

Deprotonation : In the alkaline matrix (low

), it releases the proton, reverting to -

Cycle : The anion is driven back to the intermembrane space by the electrical potential, completing the cycle and effectively short-circuiting the battery.

Diagram: CCCP Protonophore Mechanism

Caption: Cyclic proton shuttling by CCCP across the IMM, dissipating the electrochemical gradient.

Part 2: Experimental Application & Protocols

Strategic Usage

CCCP is primarily used in two contexts:[2][3]

-

Positive Control (Acute) : To validate potentiometric dyes (JC-1, TMRE, TMRM) by forcing maximal depolarization.

-

Biological Inducer (Chronic) : To trigger stress pathways, specifically PINK1/Parkin-mediated mitophagy.

Protocol A: Acute Depolarization Validation (Flow Cytometry)

Objective : Confirm the sensitivity of JC-1 dye using CCCP as a positive control. Reagents :

-

CCCP Stock: 50 mM in DMSO (Store at -20°C).

-

Assay Buffer: PBS or phenol-red free media.

| Step | Action | Technical Rationale |

| 1. Preparation | Dilute CCCP stock to 50 µM working solution in warm media. | High concentration ensures rapid, complete collapse of |

| 2. Treatment | Add CCCP (Final Conc: 50 µM ) to "Positive Control" tubes.[3][5][7] Incubate 5 minutes at 37°C. | 5 mins is sufficient for protonophore action. Longer incubation at 50 µM causes cytotoxicity. |

| 3. Staining | Add JC-1 (Final Conc: 2 µM ) to all samples (Control & Treated).[5][7] Incubate 15-30 mins at 37°C. | JC-1 forms red aggregates in healthy mitochondria and green monomers in depolarized ones. |

| 4. Wash | Centrifuge (300 x g, 5 min) and resuspend in fresh buffer. | Removes excess extracellular dye to reduce background noise. |

| 5. Analysis | Flow Cytometry: Measure Ex 488nm / Em 530nm (Green) and Em 590nm (Red). | Expectation : CCCP samples show collapse of Red signal and increase in Green signal. |

Protocol B: Mitophagy Induction (Live Cell Imaging)

Objective : Induce mitochondrial clearance via the PINK1/Parkin pathway.[8] Critical Nuance : Serum proteins (BSA/FBS) bind CCCP, reducing its effective concentration.[9]

-

Titration : Perform a dose-response curve (1 µM, 5 µM, 10 µM, 20 µM).

-

Media Choice : Use low-serum media (1% FBS) if high potency is required, or increase CCCP concentration (to 10-20 µM) in standard 10% FBS media.

-

Time Course : Incubate for 1-24 hours depending on the downstream marker (e.g., OPA1 cleavage occurs early; lysosomal colocalization occurs late).

Diagram: Experimental Workflow Validation

Caption: Standardized workflow for validating mitochondrial membrane potential assays using CCCP.

Part 3: Data Interpretation & Troubleshooting

Quantitative Expectations

When analyzing JC-1 data, the Red/Green Ratio is the definitive metric.

| Condition | Green Fluorescence (Monomers) | Red Fluorescence (Aggregates) | Ratio (Red/Green) | Interpretation |

| Healthy Control | Low | High | High | Intact |

| CCCP Treated | High | Low | Low (<0.1) | Collapsed |

| Apoptotic Cell | High | Low | Low | Mitochondrial permeability transition pore (mPTP) opening. |

Critical Troubleshooting Factors

-

The "Serum Effect" : Albumin in FBS acts as a sink for lipophilic molecules like CCCP.

-

Insight: 10 µM CCCP in 10% FBS often equals the potency of 1 µM CCCP in serum-free media. Always report the exact media composition in publications.

-

-

Cytotoxicity : Prolonged exposure (>1 hour) to high-dose CCCP (50 µM) leads to ATP depletion, cytoskeletal collapse, and necrosis. For long-term studies, titrate down to the minimum effective dose (often 1-5 µM).

-

Reversibility : Unlike irreversible inhibitors, CCCP can be washed out. If cells are washed thoroughly with fresh media containing BSA (to scavenge remaining CCCP),

may partially recover, provided the mitochondria are not permanently damaged.

Part 4: Safety & Handling

-

Toxicity : CCCP is fatal if swallowed, inhaled, or absorbed through the skin (LD50 oral rat ~14 mg/kg). It effectively uncouples your mitochondria too.

-

PPE : Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle powder only in a fume hood.

-

Storage : Store solid at +4°C or -20°C. DMSO stocks are stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles.

References

-

GlpBio . CCCP: Unraveling Mitochondrial Function in Biochemistry. Retrieved from [Link]

-

National Institutes of Health (NIH) . Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye. Retrieved from [Link]

-

UCL Discovery . FBS/BSA media concentration determines CCCP's ability to depolarize mitochondria.[10] Retrieved from [Link]

Sources

- 1. Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) suppresses STING-mediated DNA sensing pathway through inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FBS/BSA media concentration determines CCCP’s ability to depolarize mitochondria and activate PINK1-PRKN mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FBS/BSA media concentration determines CCCP's ability to depolarize mitochondria and activate PINK1-PRKN mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protonophore Activity of Carbonyl Cyanide 3-chlorophenylhydrazone (CCCP)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Uncoupling the Powerhouse of the Cell

In the intricate landscape of cellular biology, the mitochondrion stands as a central hub of energy conversion, a finely tuned engine driving life's processes. The ability to selectively perturb and study this organelle is paramount to understanding a vast array of physiological and pathological states. Carbonyl cyanide 3-chlorophenylhydrazone, or CCCP, has long been a cornerstone tool for researchers in this endeavor. As a potent protonophore, CCCP offers a reliable method to uncouple oxidative phosphorylation, providing a window into the profound consequences of a dissipated mitochondrial proton gradient. This guide moves beyond a simple recitation of facts, offering a deeper, mechanistic understanding of CCCP's action and providing robust, field-tested protocols to harness its power in your research. We will delve into the causality behind experimental choices, ensuring that each step is not just followed, but understood.

The Essence of Uncoupling: Understanding Protonophores and CCCP

At its core, cellular respiration is a process of controlled energy release, where the flow of electrons through the electron transport chain (ETC) is coupled to the pumping of protons across the inner mitochondrial membrane. This establishes an electrochemical gradient, the proton-motive force, which is the potential energy source for ATP synthase to generate ATP.

Protonophores are lipid-soluble molecules that can bind to and transport protons across a lipid bilayer, effectively creating a "short-circuit" in this system.[1][2] Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a classic example of such a chemical uncoupler.[3][4] Its chemical structure, featuring a delocalized negative charge, allows it to readily diffuse across the mitochondrial inner membrane in both its protonated and unprotonated forms.[1] This ability to shuttle protons back into the mitochondrial matrix, bypassing ATP synthase, is the foundation of its potent biological activity.[4][5]

Table 1: Physicochemical Properties of CCCP

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅ClN₄ | [5] |

| Molecular Weight | 204.62 g/mol | [3] |

| Appearance | Yellow to orange powder | [5][6] |

| Melting Point | 170-175 °C (decomposes) | [6] |

| Solubility | Soluble in DMSO, ethanol, and methanol. Insoluble in water. | [6] |

| Storage | Store at room temperature. Stock solutions can be stored at -20°C for up to one month. | [5] |

The Mechanism of Action: A Step-by-Step Dissipation of the Proton Gradient

The protonophore activity of CCCP is a cyclical process that rapidly dissipates the mitochondrial membrane potential (ΔΨm).

-

Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, the anionic form of CCCP readily binds a proton.[1]

-

Translocation Across the Inner Membrane: The now-neutral, protonated CCCP is lipophilic and can easily diffuse across the hydrophobic inner mitochondrial membrane.

-

Deprotonation in the Matrix: Upon entering the alkaline environment of the mitochondrial matrix, CCCP releases its proton.

-

Return to the Intermembrane Space: The anionic CCCP molecule then diffuses back across the inner membrane to the intermembrane space, ready to pick up another proton.

This continuous shuttling of protons effectively collapses the proton gradient, uncoupling electron transport from ATP synthesis.[1][4] The energy that would have been used to produce ATP is instead released as heat.[4]

Caption: Mechanism of CCCP-mediated proton shuttling across the inner mitochondrial membrane.

Cellular Consequences of Mitochondrial Uncoupling

The dissipation of the mitochondrial membrane potential by CCCP triggers a cascade of cellular events, making it a valuable tool to study various biological processes.

Impact on Bioenergetics

The most immediate consequence of CCCP treatment is the inhibition of ATP synthesis via oxidative phosphorylation.[1][4][5] This leads to a rapid decrease in cellular ATP levels and an increase in the ADP/ATP ratio.[7] To compensate, cells often upregulate glycolysis in an attempt to generate ATP through substrate-level phosphorylation.

Induction of Mitophagy and Autophagy

Mitochondrial depolarization is a key signal for the initiation of mitophagy, the selective autophagic removal of damaged mitochondria.[3][8][9] CCCP is widely used to induce and study this process.[8][9][10][11] The loss of membrane potential leads to the accumulation of PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin, initiating the autophagic degradation of the mitochondrion.[3] Studies have shown that CCCP treatment leads to the formation of autophagosomes engulfing mitochondria.[10][11] Interestingly, CCCP can induce autophagy through pathways that are independent of AMPK, a key energy sensor in the cell.[12]

Caption: Simplified pathway of CCCP-induced mitophagy.

Alterations in Cellular Signaling

CCCP-induced mitochondrial dysfunction triggers various stress responses. This includes the activation of the integrated stress response (ISR), characterized by the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.[13][14] CCCP has also been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, although its role in CCCP-induced autophagy is debated.[7][12][13] Furthermore, CCCP can induce the production of mitochondrial reactive oxygen species (mitoROS).[7][15]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of your results.

Measuring Mitochondrial Membrane Potential (ΔΨm)

A common method to assess the effect of CCCP is to measure the mitochondrial membrane potential using fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[16][17][18][19][20]

Protocol: TMRE Staining for Fluorescence Microscopy

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture overnight.

-

TMRE Loading: Remove the culture medium and wash the cells once with pre-warmed (37°C) imaging buffer (e.g., HBSS or phenol red-free medium). Incubate the cells with 20-200 nM TMRE in imaging buffer for 20-30 minutes at 37°C.[18]

-

Baseline Imaging: After incubation, wash the cells twice with imaging buffer to remove excess dye. Acquire baseline fluorescence images using a fluorescence microscope with appropriate filter sets (e.g., excitation ~549 nm, emission ~575 nm).

-

CCCP Treatment: Add CCCP to the imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the decrease in TMRE fluorescence, which indicates mitochondrial depolarization.

-

Positive Control: At the end of the experiment, add a high concentration of CCCP (e.g., 50 µM) to fully dissipate the membrane potential and establish a baseline for complete depolarization.[19]

-

Data Analysis: Quantify the fluorescence intensity of individual mitochondria or whole cells over time. Normalize the fluorescence intensity to the baseline before CCCP addition.

Table 2: Common Fluorescent Probes for ΔΨm Measurement

| Probe | Principle | Readout | Advantages | Disadvantages | Reference(s) |

| TMRE/TMRM | Nernstian dye that accumulates in mitochondria based on ΔΨm. | Decrease in red fluorescence upon depolarization. | Quantitative, suitable for live-cell imaging. | Can be phototoxic, potential for plasma membrane staining at high concentrations. | [16][17][18][19] |

| JC-1 | Forms red fluorescent J-aggregates in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm and in depolarized mitochondria. | A shift from red to green fluorescence indicates depolarization. | Ratiometric measurement reduces artifacts from cell number and dye loading variations. | Less sensitive to subtle changes in ΔΨm compared to TMRE/TMRM. | [16][21] |

Assessing Mitophagy Induction

The colocalization of mitochondria with autophagosomes or lysosomes is a hallmark of mitophagy.

Protocol: Immunofluorescence for Mitophagy

-

Cell Culture and Treatment: Plate cells on coverslips. Treat with a vehicle control (e.g., DMSO) or CCCP (e.g., 10-20 µM) for a duration determined to be optimal for your cell type (typically 4-24 hours).[9][10]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20 or CoxIV) and an autophagosome marker (e.g., LC3) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging: Wash three times with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining. Acquire images using a confocal microscope.

-

Colocalization Analysis: Use image analysis software to quantify the degree of colocalization between the mitochondrial and autophagosome markers. An increase in colocalization in CCCP-treated cells compared to controls indicates mitophagy induction.

Caption: Experimental workflow for assessing CCCP-induced mitophagy via immunofluorescence.

Concluding Remarks: A Versatile Tool with Important Considerations

Carbonyl cyanide 3-chlorophenylhydrazone remains an indispensable tool in the arsenal of cell biologists and drug discovery professionals. Its ability to potently and rapidly uncouple mitochondrial oxidative phosphorylation provides a robust system for studying a myriad of cellular processes, from fundamental bioenergetics to the intricate pathways of mitophagy and stress signaling. However, as with any powerful tool, its use requires careful consideration. The pleiotropic effects of CCCP necessitate well-controlled experiments and a nuanced interpretation of the data. By understanding the underlying mechanisms and employing validated protocols, researchers can continue to leverage the power of CCCP to unravel the complexities of mitochondrial biology and its role in health and disease.

References

-

Properties of Carbonyl cyanide m-chlorophenyl hydrazone. (n.d.). MatWeb. Retrieved February 13, 2026, from [Link]

-

Carbonyl cyanide m-chlorophenyl hydrazone - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Exposure of Cultured Hippocampal Neurons to the Mitochondrial Uncoupler Carbonyl Cyanide Chlorophenylhydrazone Induces a Rapid Growth of Dendritic Processes - PMC. (2020). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

CCCP: Unraveling Mitochondrial Function in Biochemistry | GlpBio - YouTube. (2023, December 4). YouTube. Retrieved February 13, 2026, from [Link]

-

Mitochondrial Membrane Potential Assay - Sartorius. (n.d.). Sartorius. Retrieved February 13, 2026, from [Link]

-

CCCP increases mitoROS production and depolarizes mitochondrial... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Understanding CCCP: The Mitochondrial Uncoupler in Cellular Research - Oreate AI Blog. (2025, December 30). Oreate AI. Retrieved February 13, 2026, from [Link]

-

A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - JoVE. (2018, April 18). JoVE. Retrieved February 13, 2026, from [Link]

-

LC3-Mediated Mitophagy After CCCP or Vibrio splendidus Exposure in the Pacific Oyster Crassostrea gigas - Frontiers. (2022). Frontiers. Retrieved February 13, 2026, from [Link]

-

CCCP induces autophagy in an AMPK-independent manner - PubMed. (2011, December 16). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) suppresses STING-mediated DNA sensing pathway through inducing mitochondrial fission - PubMed. (2017, November 4). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

A scheme of the synthesis of mitoCCCP, a derivative of the protonophore CCCP (carbonyl cyanide m-chlorophenylhydrazone) targeted to mitochondria by a decyl(triphenyl)phosphonium cation - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Analysis of the induction of mitophagy with CCCP. (a) Example cells... - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Mechanism of uncouplers' action. a CCCP-mediated proton influx into... - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Mitophagy is primarily due to alternative autophagy and requires the MAPK1 and MAPK14 signaling pathways - PMC. (2016). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Effects of carbonyl cyanide phenylhydrazones on two mitochondrial ion channel activities. (1997, January 1). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

CCCP induces autophagy and mitophagy. A–C, HeLa cells stably expressing... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Current mechanistic insights into the CCCP-induced cell survival response - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Carbonyl cyanide 3-chlorophenylhydrazone induced the imbalance of mitochondrial homeostasis in the liver of Megalobrama amblycephala: A dynamic study - PubMed. (2021, February 19). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Chemical structure of carbonyl cyanide m-chlorophenylhydrazone (CCCP) and of its anion. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC. (2016). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed. (2021). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

CCCP‐induced mitochondrial dysfunction – characterization and analysis of integrated stress response to cellular signaling and homeostasis - ResearchGate. (2021, April 7). ResearchGate. Retrieved February 13, 2026, from [Link]

-

(PDF) Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. - ResearchGate. (2018, June 30). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse - PMC. (2024, January 1). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbonyl cyanide m-chlorophenyl hydrazone - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]

- 6. CARBONYL CYANIDE 3-CHLOROPHENYLHYDRAZONE | 555-60-2 [chemicalbook.com]

- 7. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding CCCP: The Mitochondrial Uncoupler in Cellular Research - Oreate AI Blog [oreateai.com]

- 9. Frontiers | LC3-Mediated Mitophagy After CCCP or Vibrio splendidus Exposure in the Pacific Oyster Crassostrea gigas [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CCCP induces autophagy in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 18. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 19. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]

- 20. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]

Unraveling the Enigma: A Technical Guide to the Toxicity Mechanisms of Carbonyl Cyanide 3-chlorophenylhydrazone (CCCP)

Introduction: The Double-Edged Sword of a Potent Mitochondrial Uncoupler

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a potent protonophore, a lipophilic weak acid that has been an invaluable tool in cellular biology for its ability to uncouple oxidative phosphorylation in mitochondria.[1][2][3] By shuttling protons across the inner mitochondrial membrane, CCCP dissipates the crucial proton gradient required for ATP synthesis, effectively short-circuiting the cell's primary energy-generating machinery.[4][5] While this property has been instrumental in dissecting mitochondrial function and studying processes like mitophagy, it is also the very foundation of CCCP's cellular toxicity.[1][2][6] This guide provides an in-depth exploration of the multifaceted toxicological mechanisms of CCCP, offering researchers, scientists, and drug development professionals a comprehensive understanding of its actions from the molecular to the cellular level.

Chapter 1: The Primary Insult - Mitochondrial Uncoupling and Bioenergetic Collapse

The principal toxicodynamic action of CCCP is the uncoupling of oxidative phosphorylation.[4][5] In healthy mitochondria, the electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the mitochondrial membrane potential (ΔΨm).[4] This potential is the driving force for ATP synthase to produce ATP. CCCP, with its ability to readily diffuse across lipid membranes and its acidic proton, effectively creates a new pathway for protons to re-enter the matrix, bypassing ATP synthase.[5][7] This leads to a rapid and sustained dissipation of the ΔΨm and a subsequent collapse in cellular ATP production.[1][4]

Visualizing the Uncoupling Mechanism

Caption: CCCP disrupts the proton gradient across the inner mitochondrial membrane.

Chapter 2: The Domino Effect - Secondary Toxicity Pathways

The initial bioenergetic crisis triggered by CCCP unleashes a cascade of downstream cellular stress responses and damaging events. These secondary mechanisms are intricately linked and often amplify the initial toxic insult.

Oxidative Stress: The Generation of Reactive Oxygen Species (ROS)

A direct consequence of mitochondrial uncoupling is the increased production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[7][8] The disruption of the proton gradient and the hyperpolarization of the mitochondrial membrane that can occur with low doses of uncouplers can lead to a "backup" of electrons in the ETC, increasing the likelihood of their premature leakage and reaction with molecular oxygen to form ROS.[7] This surge in ROS overwhelms the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.[9][10]

Apoptosis: The Programmed Cell Death Cascade

Sustained mitochondrial dysfunction is a potent trigger for apoptosis, or programmed cell death.[11][12] The dissipation of the ΔΨm is a key early event in the intrinsic apoptotic pathway.[13] This leads to the opening of the mitochondrial permeability transition pore (mPTP), the release of pro-apoptotic factors like cytochrome c into the cytoplasm, and the subsequent activation of a cascade of proteases known as caspases, which execute the dismantling of the cell.[14][15][16] Treatment of cells with CCCP has been shown to result in classic apoptotic features such as chromatin condensation and the formation of apoptotic bodies.[11]

Mitophagy: The Cellular Housekeeping Response

In an attempt to mitigate the damage caused by dysfunctional mitochondria, cells can initiate a specialized form of autophagy called mitophagy.[1][6] This process selectively targets and removes damaged mitochondria for degradation in lysosomes. CCCP is a widely used chemical inducer of mitophagy in research, as the loss of ΔΨm is a key signal for the recruitment of the PINK1/Parkin pathway, which tags mitochondria for removal.[2][17] However, under severe or prolonged CCCP exposure, the autophagic capacity of the cell can be overwhelmed, contributing to overall cellular demise.

Visualizing the Interconnected Toxicity Pathways

Caption: The interconnected cascade of CCCP-induced toxicity mechanisms.

Chapter 3: Investigating CCCP Toxicity - Key Experimental Protocols

A thorough understanding of CCCP's toxicity mechanisms relies on robust experimental methodologies. The following section outlines core protocols for assessing the key toxicological endpoints.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The assessment of ΔΨm is fundamental to studying the effects of CCCP. Fluorescent, lipophilic cationic dyes that accumulate in the negatively charged mitochondrial matrix are commonly used.[18][19]

Protocol: JC-1 Assay for Ratiometric Measurement of ΔΨm

The JC-1 dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria.[20] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[20] The ratio of red to green fluorescence provides a quantitative measure of mitochondrial polarization.[20]

Materials:

-

JC-1 dye stock solution (in DMSO)

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a working solution of JC-1 in pre-warmed cell culture medium.

-

Remove the old medium from the wells and wash once with PBS.

-

Add the JC-1 working solution to each well and incubate under normal cell culture conditions for 15-30 minutes.

-

Remove the JC-1 solution and wash the cells twice with PBS.

-

Add fresh, pre-warmed medium to each well.

-

Treat the cells with the desired concentrations of CCCP for the specified duration. Include a vehicle control (e.g., DMSO).

-

Measure the fluorescence intensity at both the green (Ex/Em ~485/535 nm) and red (Ex/Em ~550/600 nm) wavelengths using a fluorescence plate reader.[21]

-

Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Detection of Reactive Oxygen Species (ROS)

Several fluorescent probes are available for the detection of intracellular ROS.[9][10][22]

Protocol: H2DCFDA Assay for General ROS Detection

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]

Materials:

-

H2DCFDA stock solution (in DMSO)

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a working solution of H2DCFDA in pre-warmed, serum-free medium.

-

Remove the old medium from the wells and wash once with PBS.

-

Add the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the H2DCFDA solution and wash the cells twice with PBS.

-

Add fresh medium (with or without serum, depending on the experimental design) to each well.

-

Treat the cells with the desired concentrations of CCCP. Include a positive control for ROS induction (e.g., H₂O₂) and a vehicle control.

-

Measure the fluorescence intensity at Ex/Em ~495/529 nm at various time points.[23] An increase in fluorescence indicates an increase in intracellular ROS levels.

Assessment of Apoptosis via Caspase Activity Assays

The activation of caspases is a hallmark of apoptosis.[14][15][16]

Protocol: Colorimetric Caspase-3 Activity Assay

This assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[16] Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance.[16]

Materials:

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Seed cells in a culture dish and treat with CCCP for the desired time to induce apoptosis.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice.

-

Centrifuge the lysate to pellet the cellular debris and collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the reaction buffer containing the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm using a microplate reader.[16] An increase in absorbance is proportional to the caspase-3 activity.

Experimental Workflow Visualization

Caption: A generalized workflow for investigating CCCP-induced toxicity.

Chapter 4: Cellular Signaling in Response to CCCP-Induced Stress

Cells possess intricate signaling networks to sense and respond to mitochondrial stress. CCCP treatment has been shown to modulate several of these pathways.

The Integrated Stress Response (ISR)

Mitochondrial dysfunction induced by CCCP can activate the integrated stress response (ISR), a signaling pathway that converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[24][25] This leads to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive transcription factors like ATF4.[24][25]

Nrf2-Mediated Antioxidant Response

The transcription factor Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress induced by CCCP, Nrf2 is activated and translocates to the nucleus, where it drives the expression of a battery of antioxidant and cytoprotective genes.[26] Interestingly, the autophagy-related protein p62 has been implicated in the activation of Nrf2 in response to CCCP.[26]

Other Signaling Pathways

CCCP has also been shown to impact other critical cellular signaling pathways, including:

-

AMPK activation: As a sensor of cellular energy status, AMP-activated protein kinase (AMPK) is activated in response to the ATP depletion caused by CCCP.[24][25]

-

mTORC1 inhibition: The mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation, is inhibited by CCCP-induced energy stress.[24][25]

-

STING pathway suppression: CCCP can suppress the STING-mediated DNA sensing pathway by inducing mitochondrial fission.[27]

Conclusion: A Powerful Tool Demanding Careful Interpretation

Carbonyl cyanide 3-chlorophenylhydrazone is undeniably a powerful tool for probing mitochondrial function and inducing specific cellular stress responses. However, its utility is intrinsically linked to its toxicity. A comprehensive understanding of its primary mechanism of mitochondrial uncoupling and the subsequent cascade of events, including oxidative stress, apoptosis, and the modulation of complex signaling pathways, is paramount for the accurate design and interpretation of experiments. The methodologies outlined in this guide provide a robust framework for researchers to dissect the intricate and multifaceted toxicological profile of this classic mitochondrial uncoupler.

References

-

Current mechanistic insights into the CCCP-induced cell survival response. ResearchGate. [Link]

-

Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries. PMC. [Link]

-

Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. [Link]

-

Current mechanistic insights into the CCCP-induced cell survival response. PubMed. [Link]

-

Time-course of apoptosis induction in carbonyl cyanide m-chlorophenylhydrazone (CCCP)-treated HL-60 cells. ResearchGate. [Link]

-

Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC - NIH. [Link]

-

Keep an Eye on Apoptosis with Caspase Assays. Biocompare. [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

-

Bcl-2 prevents loss of mitochondria in CCCP-induced apoptosis. PubMed. [Link]

-

Mitochondrial transmembrane potential and reactive oxygen species generation regulate the enhanced effect of CCCP on TRAIL-induced SNU-638 cell apoptosis. PubMed. [Link]

-

Understanding CCCP: The Science Behind a Powerful Mitochondrial Uncoupler. Oreate AI. [Link]

-

Caspase Activity Assay. Creative Bioarray. [Link]

-

CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis. PubMed. [Link]

-

p62 prevents carbonyl cyanide m-chlorophenyl hydrazine (CCCP)-induced apoptotic cell death by activating Nrf2. PubMed. [Link]

-

Understanding CCCP: The Mitochondrial Uncoupler in Cellular Research. Oreate AI Blog. [Link]

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) suppresses STING-mediated DNA sensing pathway through inducing mitochondrial fission. PubMed. [Link]

-

Evaluating Mitochondrial Membrane Potential in Cells | Bioscience Reports. Portland Press. [Link]

-

CCCP‐induced mitochondrial dysfunction – characterization and analysis of integrated stress response to cellular signaling and homeostasis. ResearchGate. [Link]

-

Carbonyl cyanide m-chlorophenyl hydrazone. Wikipedia. [Link]

-

Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. PMC. [Link]

-

Exposure of Cultured Hippocampal Neurons to the Mitochondrial Uncoupler Carbonyl Cyanide Chlorophenylhydrazone Induces a Rapid Growth of Dendritic Processes. PMC. [Link]

-

Measuring mitochondrial membrane potential. PMC. [Link]

-

The effect of CCCP on ROS generation (a) MMP (c) and cell death (b)... ResearchGate. [Link]

-

Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. [Link]

-

Carbonyl Cyanide m-Chlorophenylhydrazine (CCCP) Reverses Resistance to Colistin, but Not to Carbapenems and Tigecycline in Multidrug-Resistant Enterobacteriaceae. PMC. [Link]

-

Carbonyl cyanide 3-chlorophenylhydrazone induced the imbalance of mitochondrial homeostasis in the liver of Megalobrama amblycephala: A dynamic study. PubMed. [Link]

-

Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software. PMC. [Link]

-

Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) Exhibits Direct Antibacterial Activity Against Mycobacterium abscessus. PMC. [Link]

-

(PDF) Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) Exhibits Direct Antibacterial Activity Against Mycobacterium abscessus. ResearchGate. [Link]

-

Toxicokinetics and toxicodynamics | Toxicology Class Notes. Fiveable. [Link]

-

In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

-

The use of toxicokinetic and toxicodynamic data in risk assessment: an international perspective. PubMed. [Link]

-

Toxicodynamic and toxicokinetic descriptors of combined chromium (VI) and nickel toxicity. PubMed. [Link]

-

Introduction to toxicokinetics and toxicodynamics. YouTube. [Link]

-

Toxicokinetic and toxicodynamic mixture effects of plant protection products: A case study. [Link]

Sources

- 1. Understanding CCCP: The Science Behind a Powerful Mitochondrial Uncoupler - Oreate AI Blog [oreateai.com]

- 2. Understanding CCCP: The Mitochondrial Uncoupler in Cellular Research - Oreate AI Blog [oreateai.com]

- 3. Carbonyl cyanide m-chlorophenyl hydrazone - Wikipedia [en.wikipedia.org]

- 4. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]

- 6. Current mechanistic insights into the CCCP-induced cell survival response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]

- 10. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. Bcl-2 prevents loss of mitochondria in CCCP-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial transmembrane potential and reactive oxygen species generation regulate the enhanced effect of CCCP on TRAIL-induced SNU-638 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. portlandpress.com [portlandpress.com]

- 19. Measuring mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. assaygenie.com [assaygenie.com]

- 24. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. p62 prevents carbonyl cyanide m-chlorophenyl hydrazine (CCCP)-induced apoptotic cell death by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) suppresses STING-mediated DNA sensing pathway through inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Mitochondrial Uncoupling: CCCP Titration for Seahorse XF Assays

Abstract

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a potent protonophore used to uncouple oxidative phosphorylation in mitochondrial bioenergetics assays.[1] Unlike ATP synthase inhibitors (e.g., Oligomycin), CCCP artificially dissipates the proton gradient across the inner mitochondrial membrane, forcing the Electron Transport Chain (ETC) to operate at Maximal Respiration . However, CCCP exhibits a narrow dynamic range: insufficient concentrations fail to induce maximum oxygen consumption, while excessive concentrations induce toxicity, membrane depolarization, and non-mitochondrial inhibitory effects. This guide provides a rigorous, self-validating protocol for titrating CCCP in Seahorse XF assays to determine the optimal concentration for your specific cell model.

The Science of Uncoupling: Why Titrate?

Mechanism of Action

CCCP is a lipophilic weak acid. It acts as a proton shuttle, picking up protons (

The "Goldilocks" Zone (The Bell-Shaped Curve)

The relationship between CCCP concentration and Oxygen Consumption Rate (OCR) is biphasic :

-

Phase 1 (Activation): As [CCCP] increases, the ETC accelerates to restore the proton gradient, increasing OCR.

-

Peak (Optimal): The maximum capacity of the ETC is reached. This is the Maximal Respiration value.

-

Phase 2 (Inhibition/Toxicity): At supra-optimal concentrations, CCCP collapses the membrane potential (

) entirely, leading to a failure of import mechanisms, potential reversal of ATP synthase, and inhibition of respiratory complexes. OCR drops sharply.

Critical Insight: The optimal concentration varies significantly by cell type, seeding density, and culture media composition (specifically BSA/serum content, which binds CCCP). You cannot use a literature value without validation.

Visualization: Mechanism of Action

Figure 1: CCCP bypasses ATP Synthase, dissipating the proton gradient and forcing the ETC to pump protons at maximum velocity to compensate.

Pre-Assay Preparation[1][3][4][5]

Materials & Reagents

| Reagent | Specification | Storage |

| CCCP | CAS: 555-60-2 (MW: 204.62 g/mol ) | -20°C (Desiccated) |

| Solvent | DMSO (Anhydrous, Cell Culture Grade) | RT |

| Assay Medium | Seahorse XF DMEM/RPMI (pH 7.4) | 4°C |

| Supplements | Glucose, Pyruvate, Glutamine | -20°C |

Stock Solution Preparation (Critical Step)

Avoid repeated freeze-thaw cycles. Prepare small aliquots.

-

Weighing: Weigh 2.05 mg of CCCP powder.

-

Solubilization: Dissolve in 1.0 mL of DMSO to create a 10 mM Master Stock.

-

Aliquot: Dispense 50 µL aliquots into amber tubes. Store at -20°C.

Experimental Design (Plate Layout)

Design your plate to test 6 distinct concentrations with at least 4-5 replicates per condition.

-

Background Correction: 4 wells (Media only).

-

Groups:

-

0 µM (Control/Basal)

-

0.25 µM

-

0.50 µM

-

1.00 µM[3]

-

1.50 µM

-

2.00 µM (or higher if using resistant cells like hepatocytes)

-

Step-by-Step Protocol

Phase 1: Assay Medium Preparation (Day of Assay)

-

Warm Medium: Warm Seahorse XF Base Medium to 37°C.

-

Supplement: Add Glucose (10 mM), Pyruvate (1 mM), and Glutamine (2 mM) or match your specific culture conditions.

-

pH Adjustment: Adjust pH to 7.4 ± 0.1 at 37°C. Filter sterilize (0.22 µm).

Phase 2: Preparing Working Solutions (10x)

The Seahorse injection ports typically dilute compounds 10-fold (e.g., 20 µL injection into 180 µL well). Therefore, you must prepare 10x concentrations .

Example Calculation for 1.0 µM Final Concentration:

-

Target Final: 1.0 µM

-

Port Concentration (10x): 10.0 µM

-

Preparation: Dilute 10 mM stock 1:1000 in Assay Medium .

-

Step A: 10 mM Stock

100 µM Intermediate (10 µL stock + 990 µL medium). -

Step B: 100 µM Intermediate

10 µM Working (1 mL Intermediate + 9 mL medium).

-

Titration Table (for 10x Port Loading):

| Final Well Conc. (µM) | Port Conc.[4][5][6][7] (10x) (µM) | Prep Strategy (from 100 µM Intermediate) |

| 0.0 (Vehicle) | 0 (DMSO only) | Media + DMSO match |

| 0.25 | 2.5 | 25 µL Interm. + 975 µL Media |

| 0.50 | 5.0 | 50 µL Interm. + 950 µL Media |

| 1.00 | 10.0 | 100 µL Interm. + 900 µL Media |

| 1.50 | 15.0 | 150 µL Interm. + 850 µL Media |

| 2.00 | 20.0 | 200 µL Interm. + 800 µL Media |

Phase 3: Assay Workflow & Injection Strategy

Use the Mito Stress Test template but modify the injection layout if necessary.

-

Port A (Oligomycin): 1.5 µM Final (Standard). Inhibits ATP synthase to establish a baseline for uncoupling.

-

Port B (CCCP Titration): Load the variable concentrations prepared above.

-

Port C (Rot/AA): 0.5 µM Final. Shuts down ETC to determine non-mitochondrial respiration.[8][9]

Workflow Visualization

Figure 2: End-to-end workflow for the CCCP titration assay.

Data Analysis & Interpretation

Identifying the Optimal Concentration

-

Normalize: Normalize OCR data to cell count or protein concentration (e.g., BCA assay, Hoechst staining).

-

Calculate Maximal Respiration:

-

Plot the Curve: Graph [CCCP] (x-axis) vs. Maximal Respiration (y-axis).

The Bell-Shaped Response

-

Rising Phase: Insufficient uncoupling. The ETC has more reserve capacity.

-

Plateau/Peak: Optimal Concentration. The ETC is working at Vmax.

-

Falling Phase: Toxicity. Mitochondrial membrane potential collapses completely; electron transport is inhibited.

Selection Rule: Choose the lowest concentration that yields the highest OCR. If 1.0 µM and 1.5 µM give similar OCR, select 1.0 µM to minimize off-target toxicity in future experiments.

Typical Optimal Ranges (Reference Only)

-

Neurons (primary): 0.25 – 0.5 µM

-

Fibroblasts: 0.5 – 1.0 µM

-

Cancer Lines (HeLa, MCF7): 0.5 – 1.5 µM

-

Hepatocytes/Cardiomyocytes: 1.0 – 2.0+ µM

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| No Increase in OCR | CCCP degradation or High BSA | Fresh stock; Ensure assay media is serum-free. |

| Immediate OCR Drop | Toxicity (Overdose) | Shift titration range lower (e.g., 0.05 - 0.5 µM). |

| High Variability | Poor mixing or seeding | Ensure 10x dilution is accurate; Check cell monolayer uniformity. |

| Shifted Baseline | pH fluctuation | Ensure media pH is 7.4 at 37°C immediately before running. |

References

-

Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from

-

Divakaruni, A. S., et al. (2014). Analysis and Interpretation of Microplate-Based Oxygen Consumption and pH Data. Methods in Enzymology. Retrieved from

-

Cayman Chemical. Characterizing a Better Uncoupler (BAM15 vs FCCP/CCCP). Retrieved from

-

Dranka, B. P., et al. (2011). Assessing mitochondrial bioenergetics in cell culture. Current Protocols in Neuroscience. Retrieved from

Sources

- 1. agilent.com [agilent.com]

- 2. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. wklab.org [wklab.org]

- 5. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the uncoupling agents FCCP and CCCP on the saltatory movements of cytoplasmic organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP)

Topic: Preventing Precipitation & Ensuring Stability in Cell Culture

Audience: Researchers, Application Scientists, and Drug Discovery Leads.

Executive Summary

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a potent mitochondrial uncoupler widely used to study mitophagy, mitochondrial membrane potential (

This guide addresses the physical chemistry behind CCCP precipitation and provides a validated Step-Down Dilution Protocol to ensure consistent dosing and biological efficacy.

Part 1: The Physics of Precipitation (Root Cause Analysis)

Q1: Why does CCCP precipitate immediately upon addition to media?

The Mechanism: CCCP is a weak acid with high lipophilicity. It is stable in organic solvents (DMSO, Ethanol) but has negligible solubility in water (<0.1 mg/mL).[4] When you pipette a concentrated DMSO stock (e.g., 50 mM) directly into aqueous media, you create a "Solvent Shock" .

-

Local Supersaturation: The moment the DMSO droplet hits the media, the DMSO diffuses away faster than the CCCP molecules can disperse.

-

Nucleation: The local concentration of CCCP at the injection site momentarily exceeds its aqueous solubility limit.

-

Crystallization: Micro-crystals form instantly. These crystals are often too small to see with the naked eye but large enough to sediment, reducing the effective dose and causing localized cytotoxicity.

Q2: Can I re-dissolve the precipitate by vortexing or warming?

Short Answer: No. Detailed Explanation: Once CCCP crystallizes in aqueous media, the thermodynamic energy required to re-dissolve it is higher than what standard warming (37°C) or vortexing can provide without damaging the media proteins or the cells.

-

Action: If you see turbidity or crystals, discard the solution and restart using the Step-Down Protocol below.

Part 2: Validated Preparation Protocols

Data Table 1: CCCP Solubility & Stability Profile

| Parameter | Specification | Notes |

| Molecular Weight | 204.62 g/mol | |

| Solubility (DMSO) | ~50 mM (10 mg/mL) | Recommended Solvent. Hygroscopic; keep anhydrous. |

| Solubility (Ethanol) | ~20 mM (4 mg/mL) | Less stable than DMSO; evaporation risk. |

| Solubility (Water/Media) | < 50 µM (< 0.01 mg/mL) | Critical Limit. Do not exceed without carrier. |

| Storage (Stock) | -20°C | Stable for 6 months. Protect from light. |

| Freeze/Thaw Cycles | Max 3 cycles | Aliquot to avoid repeated cycling. |

Q3: How do I prepare a "Crash-Proof" Stock Solution?

Protocol:

-

Weighing: Weigh CCCP powder in a static-free environment.

-

Solvent: Dissolve in high-grade, anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

-

Why 10 mM? Higher concentrations (50-100 mM) increase the risk of precipitation during the initial dilution step.

-

-

Aliquot: Dispense into single-use amber tubes (e.g., 20 µL per tube) to prevent hydration of the DMSO from repeated opening.

-

Storage: Store at -20°C.

Q4: What is the "Step-Down" Dilution Protocol?

Direct addition of stock to cells is the #1 cause of experimental failure. Use this intermediate dilution method to manage the polarity shift.

The Goal: Achieve a final concentration of 10 µM (standard for mitophagy induction) with <0.1% DMSO.

Figure 1: Step-Down Dilution Workflow. By creating a 100 µM intermediate (containing 1% DMSO), you ensure the CCCP is fully solubilized before exposing it to the final large volume of media. The final DMSO concentration on cells is 0.1%, which is non-toxic for most lines.

Step-by-Step Methodology:

-

Warm the Media: Pre-warm fresh culture media to 37°C. Cold media decreases solubility.

-

Create Intermediate (100x):

-

Take 10 µL of 10 mM DMSO Stock .

-

Add dropwise into 990 µL of warm media while vortexing gently.

-

Result: 100 µM CCCP (1% DMSO).

-

Check: Solution must be crystal clear.

-

-

Final Dosing:

-

Add the Intermediate solution to your cell culture wells at a 1:10 ratio .

-

(e.g., Add 200 µL Intermediate to 1.8 mL media on cells).

-

Result: 10 µM CCCP (0.1% DMSO).

-

Part 3: Biological Validation & Mechanism

Q5: How do I verify the CCCP is actually working?

If the CCCP precipitates, it will not uncouple the mitochondria, leading to false negatives. You must validate the Loss of Membrane Potential (

Mechanism of Action:

CCCP acts as a protonophore.[5][6] It picks up protons (

Figure 2: Protonophore Mechanism.[6] CCCP shuttles protons across the membrane, collapsing the electrochemical gradient required for ATP synthesis.

Validation Assay (Positive Control):

-

Stain: Load cells with JC-1 (2 µM) or TMRE (100 nM) for 20 mins.

-

Treat: Apply prepared CCCP (10 µM) for 30-60 mins.

-

Readout:

-

JC-1: Shift from Red aggregates (healthy) to Green monomers (depolarized).

-

TMRE: Loss of Red fluorescence.

-

Note: If fluorescence does not change significantly compared to DMSO control, your CCCP likely precipitated or degraded.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2603, Carbonyl cyanide m-chlorophenyl hydrazone. Retrieved from [Link]

- Georgakopoulos, N. D., et al. (2017).High-content imaging analysis of mitochondrial membrane potential and mitophagy. Methods in Molecular Biology.

Sources

- 1. CCCP | OXPHOS inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Understanding CCCP: The Mitochondrial Uncoupler in Cellular Research - Oreate AI Blog [oreateai.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]

- 7. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Carbonyl Cyanyl 3-Chlorophenylhydrazone (CCCP)

Welcome to the technical support guide for Carbonyl Cyanyl 3-Chlorophenylhydrazone (CCCP), a potent mitochondrial uncoupler widely used in cellular and molecular biology research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of CCCP. Our goal is to ensure the integrity and reproducibility of your experiments.

Understanding CCCP: Mechanism and Application

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a lipophilic weak acid that acts as a protonophore.[1] Its primary mechanism of action involves the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation (OXPHOS).[1][2][3] By shuttling protons back into the mitochondrial matrix, CCCP uncouples electron transport from ATP production, leading to a decrease in cellular ATP levels and depolarization of the mitochondrial membrane.[1][2][3] This makes CCCP an invaluable tool for studying mitochondrial function, autophagy, and cellular stress responses.[4][5][6]

I. Core Stability and Storage Guidelines

Proper handling and storage of CCCP are paramount to obtaining reliable and reproducible experimental results. Degradation of CCCP can lead to a loss of potency and the introduction of confounding variables into your experiments.

Summary of Storage Recommendations

| Formulation | Storage Temperature | Shelf Life | Special Considerations |

| Powder (Solid) | -20°C[7][8] | ≥ 4 years[8][9] | Protect from light.[10] Store in a tightly sealed container.[11] |

| DMSO Stock Solution | -20°C or -80°C[1][7][12] | Up to 1 month at -20°C[1] or 1 year at -80°C[7][12] | Aliquot to avoid repeated freeze-thaw cycles.[10] Protect from light.[10] |

| Aqueous Solution | 2-8°C | Not recommended for more than one day[8][9] | Prepare fresh before each experiment. |

II. Troubleshooting Guide: Common Experimental Issues

Unexpected or inconsistent results with CCCP can often be traced back to issues with its stability and handling. This section addresses common problems and provides a logical framework for troubleshooting.

Decision-Making Workflow for Troubleshooting CCCP Experiments

Caption: Troubleshooting workflow for CCCP experiments.

Question & Answer Troubleshooting

Q1: I am not observing the expected mitochondrial depolarization after treating my cells with CCCP. What could be the issue?

A1: This is a common issue that can arise from several factors:

-

CCCP Degradation: The most likely culprit is the degradation of your CCCP stock solution. CCCP is sensitive to light and repeated freeze-thaw cycles.[10] If your stock solution is old, has been stored improperly, or has been subjected to multiple freeze-thaw cycles, its potency may be compromised.

-

Incorrect Concentration: The effective concentration of CCCP can vary between cell types. The concentration you are using may be too low to induce a measurable effect in your specific cell line.

-

Solution: Perform a dose-response experiment to determine the optimal CCCP concentration for your cells.

-

-

Cell Health: The overall health and metabolic state of your cells can influence their response to CCCP.

-

Solution: Ensure your cells are healthy and not overly confluent before treatment.

-

Q2: I am seeing significant variability in my results between experiments, even when using the same CCCP concentration.

A2: Inter-experimental variability can be frustrating and points towards subtle inconsistencies in reagent handling or experimental setup.

-

Inconsistent Stock Solution Handling: As mentioned, the stability of the CCCP stock is critical. Inconsistent thawing methods or exposure to light can lead to variable degradation between aliquots.

-

Solution: Standardize your thawing procedure for CCCP aliquots. Thaw quickly at room temperature and immediately place on ice, protected from light. Use each aliquot only once.[10]

-

-

Solvent Effects: The solvent used to dissolve CCCP (typically DMSO) can have physiological effects on cells, especially at higher concentrations.[8][9]

-

Solution: Ensure that the final concentration of the solvent in your culture medium is consistent across all experiments and is below the threshold known to affect your cells. Always include a vehicle control (cells treated with the solvent alone) in your experimental design.

-

Q3: My CCCP powder has changed color from yellow to a brownish hue. Is it still usable?

A3: A change in the color of the solid CCCP can indicate degradation. While a slight color variation might not significantly impact its activity, a noticeable change to brown suggests potential decomposition.

-

Solution: It is highly recommended to use a fresh vial of CCCP powder to ensure the integrity of your experiments. When in doubt, it is always better to err on the side of caution.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving CCCP?

A1: DMSO is the most common and effective solvent for preparing concentrated stock solutions of CCCP.[1][7][8][9] It is soluble in DMSO up to 100 mM.[1] Ethanol can also be used, but the solubility is lower.[7][8][9] For aqueous solutions, the solubility in PBS (pH 7.2) is very low (approximately 0.1 mg/ml), and these solutions should be prepared fresh and used immediately.[8][9]

Q2: How should I prepare a working solution of CCCP from a frozen stock?

A2: To prepare a working solution, quickly thaw a single-use aliquot of your concentrated DMSO stock at room temperature. Once thawed, dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. Mix thoroughly by gentle vortexing or inversion before adding it to your cells.

Q3: Is CCCP sensitive to light?

A3: Yes, CCCP is known to be light-sensitive.[10] Both the solid powder and solutions should be protected from light during storage and handling to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.

Q4: Can I store CCCP solutions at 4°C?

A4: While some sources suggest that stock solutions may be stable for up to a month at 4°C, it is generally not recommended for long-term storage. For optimal stability, especially for sensitive applications, storing aliquots at -20°C or -80°C is the best practice.[1][7][12] Aqueous solutions should not be stored and should be made fresh daily.[8][9]

Q5: What are the safety precautions for handling CCCP?

A5: CCCP is a toxic compound and should be handled with appropriate safety precautions.[11][13] Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11][14] Handle the solid powder in a chemical fume hood to avoid inhalation.[10][11] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[14] Refer to the Safety Data Sheet (SDS) for detailed safety information.[14]

IV. Experimental Protocol: Measuring Mitochondrial Membrane Potential using JC-1

This protocol provides a general framework for using CCCP as a positive control for mitochondrial depolarization in conjunction with the JC-1 fluorescent probe.

Materials:

-

JC-1 dye

-

CCCP (10 mM stock in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plate

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed your cells in a black, clear-bottom 96-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.

-

JC-1 Staining: a. Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium according to the manufacturer's instructions. b. Remove the culture medium from the wells and wash once with PBS. c. Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

-

CCCP Treatment (Positive Control): a. Prepare a working solution of CCCP in cell culture medium. A final concentration of 10-50 µM is a common starting point. b. After JC-1 incubation, remove the staining solution and wash the cells twice with PBS. c. Add the CCCP-containing medium to the designated positive control wells. For healthy control wells, add fresh medium without CCCP. d. Incubate at 37°C for 30-60 minutes.

-

Fluorescence Measurement: a. Measure the fluorescence using a plate reader or visualize under a fluorescence microscope. b. For JC-1, measure both the green fluorescence (emitted by monomeric JC-1 in depolarized mitochondria) and the red fluorescence (emitted by aggregated JC-1 in polarized mitochondria). c. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio in CCCP-treated cells indicates mitochondrial depolarization.

V. References

-

Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries. PMC. [Link]

-

Mechanism of uncouplers' action. a CCCP-mediated proton influx into... ResearchGate. [Link]

-

Mitochondrial uncoupler carbonyl cyanide m-chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries. PubMed. [Link]

-

SAFETY DATA SHEET CCCP REAGENT. Bio-Rad Antibodies. [Link]

-

The protonophore CCCP interferes with lysosomal degradation of autophagic cargo in yeast and mammalian cells. PubMed. [Link]

-

Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software. PMC. [Link]

-

Mitochondrial biogenesis and degradation are induced by CCCP treatment of porcine oocytes. PubMed. [Link]

-

CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis. PubMed. [Link]

Sources

- 1. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]

- 2. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The protonophore CCCP interferes with lysosomal degradation of autophagic cargo in yeast and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial biogenesis and degradation are induced by CCCP treatment of porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CCCP | OXPHOS inhibitor | TargetMol [targetmol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Validation & Comparative

A Researcher's Guide to Mitochondrial Bioenergetics: Comparing Carbonyl Cyanide 3-chlorophenylhydrazone (CCCP) and Oligomycin in Respiration Assays

For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, the precise dissection of mitochondrial function is paramount. Respiration assays, which measure the rate of oxygen consumption (OCR), serve as a critical tool in this endeavor. Within this context, carbonyl cyanide 3-chlorophenylhydrazone (CCCP) and oligomycin are two indispensable chemical probes. While both profoundly impact mitochondrial respiration, they do so through fundamentally distinct mechanisms. This guide provides an in-depth, objective comparison of CCCP and oligomycin, grounded in experimental data, to empower researchers in designing, executing, and interpreting robust respiration assays.

The Landscape of Cellular Respiration: A Brief Primer

Cellular respiration is the process by which cells convert nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. The majority of ATP is produced through oxidative phosphorylation (OXPHOS), which occurs within the mitochondria. This process involves the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, and ATP synthase. The ETC pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. The flow of these protons back into the matrix through ATP synthase drives the synthesis of ATP. The rate at which oxygen, the final electron acceptor in the ETC, is consumed is a direct measure of mitochondrial respiration.

Carbonyl Cyanide 3-chlorophenylhydrazone (CCCP): The Uncoupler

CCCP is a protonophore, a lipid-soluble molecule that acts as an ionophore for protons.[1] Its primary function is to shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[2][3] This "uncoupling" of the ETC from ATP synthesis has a dramatic effect on oxygen consumption.[4] With the proton gradient dissipated, the ETC is no longer constrained by the "back-pressure" of the gradient and works at its maximum capacity to try and re-establish it.[2] This leads to a rapid and significant increase in the oxygen consumption rate.[5] However, this increased respiration is futile in terms of energy production, as the energy from the electron transport is released as heat instead of being used for ATP synthesis.[3]

Mechanism of Action: CCCP

Caption: CCCP dissipates the proton gradient by shuttling protons back into the matrix.

Oligomycin: The ATP Synthase Inhibitor

Oligomycin is a macrolide antibiotic that acts as a specific inhibitor of ATP synthase.[6][7] It binds to the F₀ subunit of the enzyme, blocking the proton channel and preventing the influx of protons back into the mitochondrial matrix.[8][9] This direct inhibition of ATP synthase leads to a cessation of ATP production via oxidative phosphorylation.[8] Consequently, the proton gradient across the inner mitochondrial membrane cannot be dissipated through ATP synthase, leading to its buildup and hyperpolarization of the membrane.[8] This increased proton motive force creates a "back-pressure" on the ETC, significantly reducing the rate of electron flow and, therefore, the oxygen consumption rate.[8][10] The residual oxygen consumption after oligomycin treatment is attributed to proton leak, the non-ATP-producing movement of protons across the inner mitochondrial membrane.[6]

Mechanism of Action: Oligomycin

Caption: Oligomycin blocks the proton channel of ATP synthase, inhibiting ATP production.

Head-to-Head Comparison: CCCP vs. Oligomycin

The contrasting mechanisms of CCCP and oligomycin lead to predictably different and informative effects on key parameters of mitochondrial respiration. These are often measured using techniques like the Seahorse XF Cell Mito Stress Test.[2]

| Parameter | Effect of CCCP | Effect of Oligomycin | Rationale |

| Basal Respiration | Increases OCR | Decreases OCR | CCCP uncouples respiration, leading to maximal oxygen consumption.[5] Oligomycin inhibits ATP synthase, reducing ATP-linked respiration.[11] |

| ATP Production | Severely Inhibited | Severely Inhibited | CCCP dissipates the proton gradient necessary for ATP synthesis.[3] Oligomycin directly blocks the ATP synthase enzyme.[8] |

| Proton Leak | Not directly measured | The remaining OCR after oligomycin addition represents proton leak. | Oligomycin isolates the component of basal respiration not coupled to ATP production.[11] |

| Maximal Respiration | Induces maximal OCR | Not used to measure maximal respiration. Pre-treatment may underestimate it.[12][13] | CCCP removes the limitation of the proton gradient, revealing the maximal capacity of the ETC.[2] |

| Spare Respiratory Capacity | Used to calculate this parameter | Not directly used. Can interfere with accurate measurement.[12][14] | The difference between maximal and basal respiration, revealed by CCCP, indicates the cell's ability to respond to increased energy demand.[2] |

| Mitochondrial Membrane Potential | Dissipates (depolarizes) | Increases (hyperpolarizes) | CCCP provides an alternative pathway for proton influx, collapsing the gradient.[15] Oligomycin prevents proton flow through ATP synthase, causing them to accumulate in the intermembrane space.[8] |

Experimental Protocol: The Seahorse XF Cell Mito Stress Test

A standard method for assessing mitochondrial function involves the sequential injection of oligomycin and CCCP.[2][16] This allows for the determination of several key parameters of mitochondrial health.

Workflow for a Seahorse XF Cell Mito Stress Test

Caption: Sequential injection of inhibitors reveals key mitochondrial parameters.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine. Ensure the pH is adjusted to 7.4.

-

Cell Plate Preparation: On the day of the assay, remove the growth medium and wash the cells with the pre-warmed assay medium. Add fresh assay medium to each well and incubate in a non-CO₂ incubator at 37°C for at least one hour to allow for temperature and pH equilibration.

-